molecular formula C14H13F2N5O2S2 B2547393 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide CAS No. 921125-22-6

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2547393
CAS No.: 921125-22-6
M. Wt: 385.41
InChI Key: HTLOFEAUNBIBLQ-UHFFFAOYSA-N
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Description

This compound features a tetrazole core substituted with a 3,4-difluorophenyl group, linked via a methyl group to a 5-ethylthiophene-2-sulfonamide moiety. The tetrazole ring is a critical pharmacophore known for enhancing receptor binding, while the difluorophenyl and ethylthiophene sulfonamide groups contribute to lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N5O2S2/c1-2-10-4-6-14(24-10)25(22,23)17-8-13-18-19-20-21(13)9-3-5-11(15)12(16)7-9/h3-7,17H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLOFEAUNBIBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and its applications in various fields.

Chemical Structure and Synthesis

The chemical structure of this compound includes a tetrazole ring, a difluorophenyl group, and a thiophene sulfonamide moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors.

Synthetic Route Overview:

  • Formation of the Tetrazole Ring:
    • The tetrazole can be synthesized via a cycloaddition reaction between an azide and a nitrile.
    • Example: Reacting 3,4-difluorobenzonitrile with sodium azide in the presence of zinc chloride.
  • Alkylation:
    • The resulting tetrazole derivative is then alkylated using an appropriate alkylating agent.
  • Final Coupling:
    • The final product is obtained by coupling the alkylated tetrazole with 5-ethylthiophene-2-sulfonamide.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of sulfonamide derivatives, including those similar to this compound. Research indicates that compounds with tetrazole and sulfonamide functionalities exhibit significant antibacterial and antifungal activities.

CompoundActivity TypeMIC (µg/mL)Reference
1eAntibacterial10
1eAntifungal15
14bCA IX Inhibitor29

Anticancer Activity

The compound's potential as an anticancer agent has been explored through in vitro studies on various cancer cell lines. Results indicate that derivatives can significantly inhibit cell viability.

Cell LineIC50 (µg/mL)Reference
A549 (Lung)10.07
MCF7 (Breast)13.21
HT1080 (Fibrosarcoma)12.00

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates and interact with specific enzymes or receptors:

  • Enzyme Inhibition:
    • The compound can act as an inhibitor for various enzymes such as carbonic anhydrases (CAs), which are crucial in tumor microenvironments.
    • It has been shown to raise the pH in tumor cells, potentially enhancing therapeutic efficacy against certain cancers .
  • Binding Affinity:
    • The difluorophenyl group enhances hydrophobic interactions, increasing binding affinity to target sites within biological macromolecules.

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of compounds structurally related to this compound were tested for their antimicrobial properties against common pathogens. Results indicated that modifications to the sulfonamide moiety significantly impacted efficacy against both bacterial and fungal strains.

Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines demonstrated that the compound exhibited notable cytotoxic effects. The IC50 values suggest that it may serve as a lead compound for further development in anticancer therapeutics.

Comparison with Similar Compounds

Structural Similarities and Differences

Tetrazole-Containing Angiotensin II Receptor Antagonists (e.g., Losartan, Valsartan)
  • Core Structure : Losartan and valsartan share a biphenyl-tetrazole motif , whereas the target compound replaces the biphenyl with a 3,4-difluorophenyl group and introduces a thiophene sulfonamide.
  • Functional Groups : The ethylthiophene sulfonamide in the target compound may improve water solubility compared to losartan’s imidazole and hydroxymethyl groups .
Tetrazole-Based Sulfonamide Derivatives ()
  • Compound 8 (Methyl 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate): Differs in the chlorotrityl group and imidazole-propanoate side chain, which may reduce metabolic stability compared to the ethylthiophene sulfonamide in the target compound .
Indole-Based Hydrazones with Sulfonamide ()
  • These compounds (e.g., 4 ) feature indole-carbohydrazide-sulfonamide hybrids but lack tetrazole rings. The absence of tetrazole may limit their receptor-binding efficiency compared to the target compound .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Solubility Profile
Target Compound Not reported 3,4-Difluorophenyl, sulfonamide Moderate lipophilicity
Compound 8 () J = 15.6 Hz Chlorotrityl, imidazole Low aqueous solubility
Losartan 183–184 Biphenyl-tetrazole, hydroxymethyl High solubility in polar solvents
5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole () Not reported Sulfanyl, phenyl Lower metabolic stability

Pharmacokinetics

  • Fluorine vs. Methoxy Groups : The 3,4-difluorophenyl group in the target compound may improve membrane permeability over 3,4-dimethoxyphenethyl analogs () due to reduced hydrogen bonding .
  • Sulfonamide vs. Sulfanyl : The sulfonamide in the target compound likely offers better metabolic stability than sulfanyl derivatives () .

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